7-Ketocholesterol

Vue d'ensemble

Description

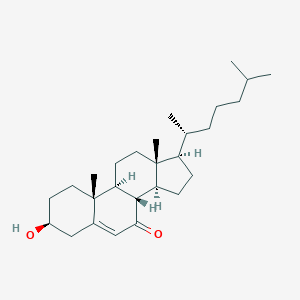

7-Ketocholesterol (7-KC) is a cytotoxic oxysterol formed via the oxidation of cholesterol or its precursor, 7-dehydrocholesterol. It is a major component of oxidized low-density lipoprotein (oxLDL) and accumulates in atherosclerotic plaques, aging tissues, and inflammatory conditions . Structurally, 7-KC differs from cholesterol by an additional ketone group at the C7 position (Fig. 4C in ), which enhances its hydrophilicity and alters its interactions with cellular membranes .

7-KC is implicated in numerous pathological processes:

- Cytotoxicity: Induces apoptosis in vascular endothelial cells and macrophages via endoplasmic reticulum stress and mitochondrial dysfunction .

- Inflammasome Activation: Triggers IL-1β and IL-18 production in retinal pigmented epithelium (RPE) and microglia, contributing to age-related macular degeneration (AMD) .

- Metabolic Reprogramming: Enhances cholesterol ester accumulation in macrophages, promoting foam cell formation .

- Viral Inhibition: Reduces Zika virus replication by altering membrane properties critical for viral entry and budding .

Méthodes De Préparation

Enzymatic Synthesis via Cytochrome P450 7A1

Substrate Specificity and Reaction Mechanism

Clinical and Metabolic Contexts of Synthesis

Role in Cerebrotendinous Xanthomatosis (CTX)

CTX, a rare lipid-storage disorder caused by CYP27A1 mutations, provides critical insights into 7-ketocholesterol synthesis in vivo. Untreated CTX patients exhibit 50–100-fold elevations in plasma 7-dehydrocholesterol (55 μg/mL vs. normal <0.2 μg/mL) due to compensatory upregulation of CYP7A1 . This results in proportional increases in this compound (2.1 μg/mL vs. normal <0.03 μg/mL), as shown in Table 1 .

Table 1: Plasma Sterol Levels in CTX Patients Before and After Chenodeoxycholic Acid Therapy

| Sterol | Patient 1 (Untreated) | Patient 1 (Treated) | Normal Range |

|---|---|---|---|

| 7-Dehydrocholesterol | 55 μg/mL | 0.3 μg/mL | <0.2 μg/mL |

| This compound | 2.1 μg/mL | 0.09 μg/mL | <0.03 μg/mL |

| Cholesterol-7,8-epoxide | 1.8 μg/mL | <0.05 μg/mL | <0.02 μg/mL |

Chenodeoxycholic acid therapy suppresses CYP7A1 activity, normalizing 7-dehydrocholesterol and this compound levels within 12–24 months .

Analytical Validation of Synthetic Products

Ultra-Performance Liquid Chromatography (UPLC)

UPLC with UV detection (ACQUITY BEH C18 column, 2.1 × 100 mm, 1.7 μm) resolves this compound at 7.2 minutes using isocratic elution with 95% methanol/5% water . Quantitation against 7α-hydroxycholesterol internal standards achieves a linear range of 0.1–50 μM () .

LC-MS/MS Characterization

APCI-positive ion mode multiple reaction monitoring (MRM) identifies this compound via the transition 385 → 367 (collision energy: 8 V) . Cholesteryl esters are detected as [M+H]+ ions with characteristic neutral losses of 256 Da (cholesteryl moiety) .

Challenges and Limitations

Byproduct Formation

Despite high specificity, CYP7A1 produces cholestanol-7,8-epoxide at ~5% yield, necessitating chromatographic purification . Epoxide levels correlate with substrate concentration, requiring optimization of 7-dehydrocholesterol loading (<100 μM) .

Scalability Constraints

Microsomal CYP7A1 systems face scalability limitations due to:

Analyse Des Réactions Chimiques

Types de Réactions : Le 7-oxocholestérol subit diverses réactions chimiques, notamment :

Oxydation : Une oxydation supplémentaire peut conduire à la formation d'autres oxystérols.

Réduction : Les réactions de réduction peuvent convertir le 7-oxocholestérol en cholestérol ou en d'autres dérivés.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle ou cétone.

Réactifs et Conditions Communs :

Agents oxydants : Peroxyde d'hydrogène, ozone et autres ROS.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Différents nucléophiles en fonction de la substitution souhaitée.

Principaux Produits :

Produits d'oxydation : Autres oxystérols.

Produits de réduction : Cholestérol et ses dérivés.

Produits de substitution : Molécules de cholestérol modifiées avec différents groupes fonctionnels.

4. Applications de la Recherche Scientifique

Le 7-oxocholestérol présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'oxydation et de réduction.

Biologie : Enquête sur son rôle dans les processus cellulaires et le stress oxydatif.

Médecine : Étudié pour son implication dans les maladies liées à l'âge et les troubles métaboliques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme biomarqueur du stress oxydatif.

5. Mécanisme d'Action

Le 7-oxocholestérol exerce ses effets principalement par l'induction du stress oxydatif et de l'inflammation. Il interagit avec diverses cibles moléculaires et voies, notamment :

Production d'espèces réactives de l'oxygène (ROS) : Entraîne des dommages oxydatifs aux composants cellulaires.

Voies inflammatoires : Active les cytokines inflammatoires et les voies de signalisation.

Dégénérescence cellulaire : Induit l'apoptose et l'autophagie dans divers types de cellules.

Composés Similaires :

7β-Hydroxycholestérol : Un autre oxystérol avec des propriétés oxydantes similaires.

Cholestane-3β,5α,6β-triol : Un composé apparenté impliqué dans le stress oxydatif.

Unicité : Le 7-oxocholestérol est unique en raison de sa puissante capacité à induire le stress oxydatif et l'inflammation, ce qui en fait un biomarqueur et une cible importants pour l'étude des maladies liées à l'âge et des maladies métaboliques .

Applications De Recherche Scientifique

Cytotoxicity and Oxidative Stress

7KC is recognized for its cytotoxic effects, particularly through the induction of oxidative stress and inflammation. Research indicates that 7KC activates NADPH oxidase, leading to increased reactive oxygen species (ROS) production, which can culminate in apoptosis and cellular dysfunction. This mechanism is particularly relevant in age-related diseases such as cardiovascular disorders and neurodegeneration .

Role in Age-Related Macular Degeneration (AMD)

In AMD, 7KC accumulation has been linked to retinal pigment epithelium (RPE) senescence and fibrosis. Studies demonstrate that treatment with 7KC induces cell cycle arrest and promotes senescence-associated secretory phenotype (SASP) in RPE cells, contributing to the pathophysiology of AMD .

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is a genetic disorder characterized by abnormal cholesterol metabolism, where elevated levels of 7KC serve as biomarkers for disease severity. Studies show that 7KC levels correlate with clinical manifestations in SLOS patients, indicating its potential as a prognostic marker . Furthermore, antioxidant treatments have been explored to mitigate the adverse effects of 7KC-derived oxysterols in SLOS models .

Cancer Research

In cancer biology, particularly breast cancer, 7KC has been shown to decrease the sensitivity of MCF-7 cells to doxorubicin by upregulating P-glycoprotein through estrogen receptor pathways. This suggests a dual role where 7KC may contribute to both tumor progression and resistance to chemotherapy .

Targeting Inflammation

Given its role in promoting inflammatory pathways, targeting 7KC could provide therapeutic avenues for conditions characterized by chronic inflammation. Inhibitors of pathways activated by 7KC, such as mTOR signaling, have shown promise in preclinical studies by reducing senescence and inflammatory responses in affected tissues .

Biomarker Development

The association of 7KC with various diseases positions it as a potential biomarker for diagnostics and monitoring disease progression. Its levels can be quantitatively measured in biological fluids, offering insights into metabolic dysregulation associated with specific conditions like SLOS and AMD .

Case Studies and Research Findings

Mécanisme D'action

7-Oxocholesterol exerts its effects primarily through the induction of oxidative stress and inflammation. It interacts with various molecular targets and pathways, including:

Reactive Oxygen Species (ROS) Production: Leads to oxidative damage to cellular components.

Inflammatory Pathways: Activates inflammatory cytokines and signaling pathways.

Cellular Degeneration: Induces apoptosis and autophagy in various cell types.

Comparaison Avec Des Composés Similaires

Cholesterol

Key Findings :

- In molecular dynamics simulations, 7-KC and cholesterol have opposing effects on lipid bilayers: 7-KC reduces lipid order parameters, while cholesterol increases them .

25-Hydroxycholesterol (25-OHC)

Key Findings :

- In human aortic endothelial cells (HAEC), 7-KC reduces normalized cell index (nCI) by 76% after 48 hours, compared to 25-OHC (25% reduction) .

- 25-OHC is more potent in upregulating IL-8, while 7-KC dominates in apoptosis induction .

7-Dehydrocholesterol (7-DHC)

Key Findings :

- In SLOS patients, 7-DHC accumulation leads to elevated 7-KC levels due to CYP7A1 activity, exacerbating oxidative stress .

Other Oxysterols (24(S)-OHC, 7α/β-OHC)

- 24(S)-Hydroxycholesterol : Generated in the brain; regulates cholesterol homeostasis via LXR signaling. Less cytotoxic than 7-KC .

- 7α/β-Hydroxycholesterol: Intermediate in bile acid synthesis.

Research Implications

- Therapeutic Targets : ABCG1 upregulation may mitigate 7-KC toxicity in atherosclerosis .

- Analytical Challenges : 7-KC is prone to degradation during lipid extraction, necessitating cold saponification for accurate quantification .

This synthesis underscores 7-KC’s distinct biochemical and pathological profile compared to structurally related sterols, highlighting its role as both a biomarker and mediator of oxidative stress-related diseases.

Activité Biologique

7-Ketocholesterol (7-KC) is a significant oxysterol derived from cholesterol oxidation, prevalent in various biological systems, particularly in the context of cardiovascular diseases and atherosclerosis. This article synthesizes the current understanding of the biological activities of 7-KC, focusing on its role in inflammation, endothelial dysfunction, and metabolic disturbances.

Overview of this compound

7-KC is one of the most abundant dietary oxysterols and is implicated in various pathological conditions, including cardiovascular diseases and non-alcoholic fatty liver disease (NAFLD). Its biological activities are primarily linked to its pro-inflammatory properties and its ability to induce oxidative stress.

Inflammation and Oxidative Stress

Research has demonstrated that 7-KC promotes inflammation through several mechanisms:

- Mitochondrial ROS Production : 7-KC has been shown to increase reactive oxygen species (ROS) production in mitochondria, leading to oxidative stress and inflammation. This was evidenced by increased levels of inflammatory cytokines such as TNF-α in macrophages treated with 7-KC .

- Endoplasmic Reticulum Stress : The compound also induces ER stress, which is linked to the activation of inflammatory pathways. Key proteins associated with ER stress, such as CHOP and PERK, were significantly upregulated in response to 7-KC exposure .

Endothelial Dysfunction

7-KC enhances leukocyte adhesion to endothelial cells, a critical step in the development of atherosclerosis. It upregulates adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on human umbilical vein endothelial cells (HUVECs), facilitating monocyte adhesion under flow conditions . This effect is mediated through the p38 MAPK signaling pathway.

Dietary Impact on Myocardial Ischemia

A study investigated the impact of dietary 7-KC on myocardial ischemia-reperfusion injury in mice. Mice fed a high-fat diet containing 7-KC exhibited exacerbated myocardial injury compared to controls. Transcriptomic analysis revealed significant upregulation of inflammatory pathways, indicating that dietary intake of 7-KC can worsen cardiac outcomes during ischemic events .

Angiogenesis Induction

In vivo studies utilizing biodegradable implants containing 7-KC demonstrated that these implants induced significant angiogenesis and inflammation compared to those containing cholesterol alone. The neovascularization peaked between days 7 to 10 post-implantation, highlighting 7-KC's potent angiogenic properties .

Comparative Data Table

Q & A

Basic Research Questions

Q. What is the primary biochemical role of 7-Ketocholesterol (7KC) in cellular systems?

- Methodological Answer : 7KC is a cytotoxic oxysterol derived from cholesterol oxidation. It acts as a competitive inhibitor of cytochrome P450 7A1 (CYP7A1), a key enzyme in bile acid synthesis, with a kcat/Km ratio of 3 × 10⁴ M⁻¹s⁻¹ for 7-dehydrocholesterol oxidation . Its toxicity arises from disrupting membrane integrity, inducing oxidative stress, and activating pro-apoptotic pathways in endothelial and hepatic cells. Experimental validation includes in vitro cytotoxicity assays (e.g., LDH release, MTT assays) and gas chromatography-mass spectrometry (GC-MS) for quantification .

Q. How is this compound synthesized in mammalian cells?

- Methodological Answer : 7KC is formed via enzymatic and non-enzymatic pathways. Enzymatic routes involve CYP7A1-mediated oxidation of 7-dehydrocholesterol (a cholesterol precursor) and 11β-hydroxysteroid dehydrogenase (11β-HSD) conversion of 7β-hydroxycholesterol. Non-enzymatic autoxidation of cholesterol in lipid-rich environments (e.g., atherosclerotic plaques) also contributes. Key experimental approaches include isotopic labeling (e.g., deuterium tracing) to track oxidation pathways and HPLC-MS for product identification .

Q. What experimental models are used to study 7KC-induced cytotoxicity?

- Methodological Answer : Common models include:

- Human umbilical vein endothelial cells (HUVECs) : Assess endothelial dysfunction via impedance-based assays (e.g., xCELLigence) and apoptosis markers (Annexin V/PI staining) .

- THP-1 monocytes : Study inflammatory responses (e.g., E-selectin upregulation) via qPCR and Western blotting .

- Saccharomyces cerevisiae : Investigate caspase-dependent apoptosis using ROS-specific dyes (e.g., dihydrorhodamine 123) and chromatin condensation assays .

Advanced Research Questions

Q. What molecular mechanisms explain 7KC's disruption of endothelial function?

- Methodological Answer : 7KC impairs endothelium-dependent vasodilation by activating protein kinase C (PKC), which disrupts nitric oxide (NO) synthesis. Key methods include:

- Organ bath experiments : Measure arterial relaxation in rabbit aorta pre-treated with 7KC (50 μg/mL) and inhibitors (e.g., PKC inhibitors) .

- Calcium flux assays : Use Fura-2 AM dye to quantify cytosolic Ca²⁺ surges linked to mitochondrial apoptosis .

- Transcriptomic profiling : RNA-seq identifies PKC-regulated genes (e.g., BAD, BIM) in THP-1 cells .

Q. How does 7KC activate apoptotic pathways in vascular cells?

- Methodological Answer : 7KC triggers apoptosis via:

- Mitochondrial pathway : Sustained Ca²⁺ influx activates calcineurin, dephosphorylating BAD to promote cytochrome c release. Validate via flow cytometry (JC-1 dye for mitochondrial depolarization) .

- ERK/MAPK pathway : p38 MAPK phosphorylation upregulates E-selectin, enhancing leukocyte adhesion. Use inhibitors (SB203580) and siRNA knockdowns to confirm .

- Bim protein activation : Immunoprecipitation shows Bim dissociation from dynein motor complexes, facilitating Bcl-2 binding .

Q. What strategies are being explored to target 7KC in atherosclerotic plaques?

- Methodological Answer : Cyclodextrin (CD) dimers show promise by binding 7KC with ~1,000× higher affinity than cholesterol (Kd = 10⁻⁹ M). Methods include:

- Isothermal titration calorimetry (ITC) : Quantify binding constants for CD-7KC complexes .

- In vivo imaging : Track plaque reduction in ApoE⁻/⁻ mice using near-infrared-labeled CDs .

- Lipidomics : LC-MS/MS quantifies 7KC clearance in plasma and arterial tissues .

Q. How does 7KC influence inflammatory signaling via p38 MAPK?

- Methodological Answer : 7KC enhances TNF-α-induced p38 MAPK phosphorylation, increasing E-selectin expression and leukocyte adhesion. Experimental workflows:

- Western blotting : Detect phospho-p38 levels in HUVECs treated with 7KC (50 μM) and TNF-α .

- Adhesion assays : Quantify THP-1 cell rolling on endothelial monolayers using fluorescence microscopy .

- ATF-2 knockdown : siRNA silencing confirms ATF-2's role in transcriptional regulation .

Q. What role does 7KC play in ocular diseases like age-related macular degeneration (AMD)?

- Methodological Answer : 7KC accumulates in Bruch's membrane and retinal pigment epithelium (RPE), inducing VEGF via liver X receptor (LXR)-dependent pathways. Key approaches:

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-ABXCMAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901033744 | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-28-9 | |

| Record name | 7-Ketocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ketocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta)-3-Hydroxycholest-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-OXOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7676FE78M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.